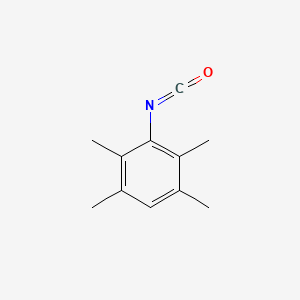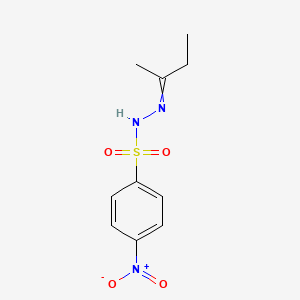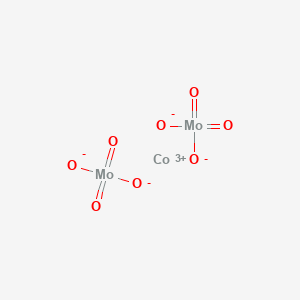
Cobalt dimolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt dimolybdate is a chemical compound composed of cobalt and molybdenum with the formula CoMo₂O₇ It is known for its unique structural, magnetic, and catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt dimolybdate can be synthesized through several methods, including hydrothermal synthesis and sonochemical processing. One common method involves the reaction between cobalt(II) nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in water. This reaction is typically carried out without the addition of surfactants, capping agents, or templates .
Another method involves the hydrothermal reaction of cobalt acetate tetrahydrate, molybdenum trioxide, phosphoric acid, and 4,4’-bipyridine. This reaction yields bipyridine-ligated this compound in a triclinic system .
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions or sol-gel methods. These methods require precise control of reaction conditions, such as temperature and pH, to obtain the desired phase and morphology of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt dimolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is well-known for its catalytic activity in the oxidation of hydrocarbons, where it operates via a redox mechanism. In this process, the hydrocarbon molecule is oxidized by an oxygen ion from the catalyst lattice, followed by reoxidation by oxygen from the gas phase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cobalt(II) nitrate, ammonium heptamolybdate, and various organic ligands. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the stability and activity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in catalytic oxidation reactions, the primary products are oxidized hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cobalt dimolybdate has a wide range of scientific research applications, including:
Catalysis: It is used as an active and selective catalyst in the oxidation of hydrocarbons and other organic compounds.
Energy Storage: This compound materials have been utilized as electrode materials for supercapacitors, demonstrating high specific capacitance and excellent stability.
Materials Science: The compound’s unique structural and magnetic properties make it a valuable material for the development of advanced materials with specific electronic and magnetic characteristics.
Environmental Applications: This compound has been studied for its potential use in photocatalytic degradation of pollutants, such as methyl orange, under ultraviolet light irradiation.
Wirkmechanismus
The mechanism of action of cobalt dimolybdate in catalytic processes involves the redox mechanism. In this mechanism, the hydrocarbon molecule is first oxidized by an oxygen ion from the catalyst lattice. The catalyst is then reoxidized by oxygen from the gas phase, allowing the reaction to proceed continuously . The molecular targets and pathways involved in these reactions are primarily related to the transfer of oxygen ions and the stabilization of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Cobalt dimolybdate can be compared with other similar compounds, such as nickel dimolybdate and manganese dimolybdate. These compounds share similar structural and catalytic properties but differ in their specific applications and performance characteristics.
Nickel Dimolybdate: This compound has similar catalytic properties but is often used in different types of catalytic reactions due to its distinct electronic and magnetic properties.
Manganese Dimolybdate: This compound is known for its magnetocaloric properties and is used in applications related to magnetic refrigeration.
This compound is unique in its combination of high catalytic activity, stability, and versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68647-47-2 |
|---|---|
Molekularformel |
CoMo2O8- |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
cobalt(3+);dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Co.2Mo.8O/q+3;;;;;;;4*-1 |
InChI-Schlüssel |
MYWRFEYRJSBDKP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


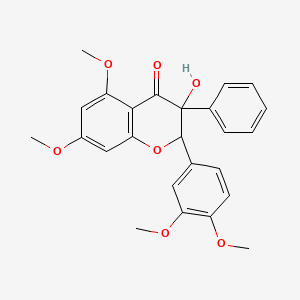
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
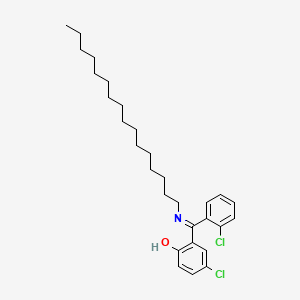
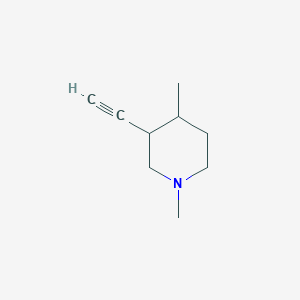

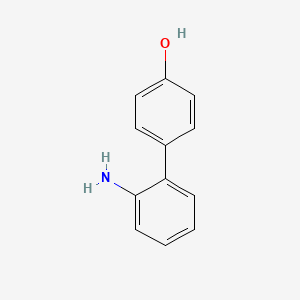
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)

